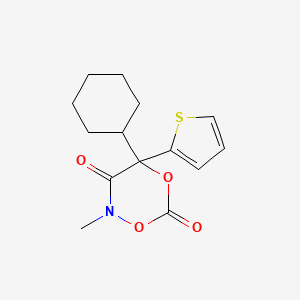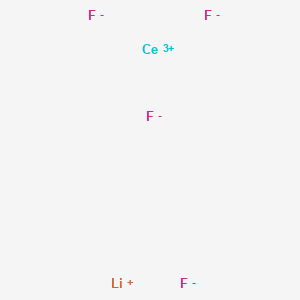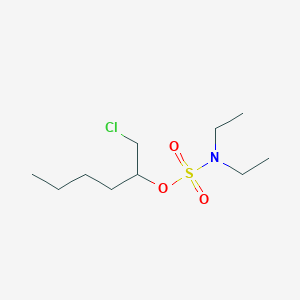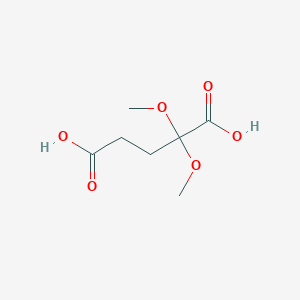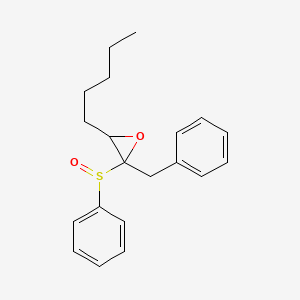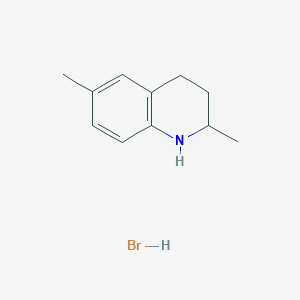
4-Chloronon-3-EN-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloronon-3-EN-2-one is an organic compound characterized by the presence of a chlorine atom, a double bond, and a ketone functional group within its molecular structure. This compound is part of the broader class of α,β-unsaturated ketones, which are known for their reactivity and utility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloronon-3-EN-2-one typically involves the chlorination of non-3-EN-2-one. One common method is the addition of chlorine to non-3-EN-2-one in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at low temperatures to control the reactivity of chlorine and to prevent over-chlorination.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors where the reactants are mixed and reacted under controlled conditions. This method ensures a consistent product yield and minimizes the formation of by-products. The use of catalysts such as Lewis acids can also enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
4-Chloronon-3-EN-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 4-chloronon-3-EN-2-ol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Chloronon-3-EN-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the formation of heterocyclic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its reactive ketone group.
Medicine: Research into potential pharmaceutical applications includes its use as a precursor for drug synthesis.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloronon-3-EN-2-one involves its interaction with various molecular targets, primarily through its reactive ketone group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The compound’s double bond also allows for conjugate addition reactions, further expanding its reactivity profile.
Comparison with Similar Compounds
Similar Compounds
4-Chloropent-3-EN-2-one: Similar in structure but with a shorter carbon chain.
4-Chlorobut-3-EN-2-one: Another related compound with an even shorter carbon chain.
4-Chloronon-2-EN-2-one: Differing in the position of the double bond.
Uniqueness
4-Chloronon-3-EN-2-one is unique due to its specific combination of a chlorine atom, a double bond, and a ketone group within a nine-carbon chain. This structure provides a balance of reactivity and stability, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
90722-35-3 |
|---|---|
Molecular Formula |
C9H15ClO |
Molecular Weight |
174.67 g/mol |
IUPAC Name |
4-chloronon-3-en-2-one |
InChI |
InChI=1S/C9H15ClO/c1-3-4-5-6-9(10)7-8(2)11/h7H,3-6H2,1-2H3 |
InChI Key |
OGFSRFWQOVKDOC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=CC(=O)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-Fluorophenyl)(oxo)[(propan-2-yl)oxy]phosphanium](/img/structure/B14354975.png)
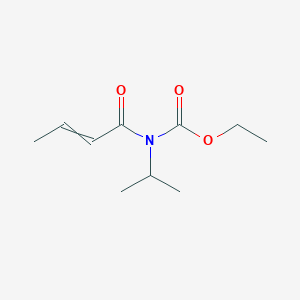
![Benzene, [[2-methoxy-3-(octadecyloxy)propoxy]methyl]-](/img/structure/B14354978.png)
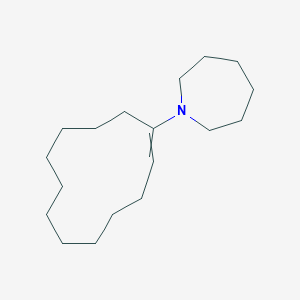

![N-Methyl-N-[4-(trimethylsilyl)buta-1,3-diyn-1-yl]aniline](/img/structure/B14355012.png)
